12H-benzo[f]indeno[1,2-b]quinolin-12-one
Description
Properties
Molecular Formula |
C20H11NO |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one |
InChI |
InChI=1S/C20H11NO/c22-20-15-8-4-3-7-14(15)19-17(20)11-16-13-6-2-1-5-12(13)9-10-18(16)21-19/h1-11H |
InChI Key |
DAFPXXKUFKALKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-benzo[f]indeno[1,2-b]quinolin-12-one typically involves a multi-component condensation reaction. One common method includes the condensation of 2-naphthylamine, aromatic aldehydes, and 2H-indene-1,3-dione under solvent-free conditions. This reaction is often catalyzed by 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a reusable Brønsted ionic liquid . This method is advantageous due to its high yields, clean reaction profile, simplicity, and short reaction time.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 12H-benzo[f]indeno[1,2-b]quinolin-12-one undergoes various chemical reactions, including:
Condensation Reactions: Formation of esters through reactions with carboxylic acids.
Oxidation and Reduction: Potential for redox reactions due to the presence of multiple aromatic rings and nitrogen atoms.
Substitution Reactions: Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes, amines, and diketones under solvent-free conditions with ionic liquid catalysts.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Esters: Formed through condensation reactions with carboxylic acids.
Substituted Derivatives: Various substituted derivatives depending on the reagents used in substitution reactions.
Scientific Research Applications
Chemistry: 12H-benzo[f]indeno[1,2-b]quinolin-12-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Indenoquinoline derivatives, including 12H-benzo[f]indeno[1,2-b]quinolin-12-one, have shown potential biological activities such as antitumor, antimalarial, and anticancer properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the industrial sector, 12H-benzo[f]indeno[1,2-b]quinolin-12-one and its derivatives are used in the production of dyes, pigments, and other materials that require stable and reactive aromatic compounds.
Mechanism of Action
The mechanism of action of 12H-benzo[f]indeno[1,2-b]quinolin-12-one is primarily related to its ability to interact with various molecular targets. The compound’s fused ring structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, it may act as an inhibitor of specific enzymes involved in cell signaling pathways, contributing to its anticancer and antitumor activities .
Comparison with Similar Compounds
Anticancer Activity
- 12H-Benzo[f]indeno[1,2-b]quinolin-12-one: Exhibits antiproliferative effects against prostate cancer (PC-3) with IC50 values < 1 µM, attributed to methoxy and hydroxy substituents enhancing DNA binding .
- Indeno[1,2-b]quinoxalines: Derivatives like compound 10a show broad-spectrum activity against MDA-MB231 and Huh-7 cells (IC50: 0.64–0.87 µM), with selectivity indices > 30 .
Key Research Findings
DNA Binding vs. Kinase Inhibition: While indenoquinoxalines and indenoindoles primarily target kinases, 12H-benzo[f]indenoquinolin-12-one derivatives show dual functionality via DNA intercalation and kinase inhibition .
Spiro-Fused Derivatives: Spiro-indenoquinoxalines (e.g., cyclopropane-containing analogs) demonstrate enhanced bioactivity but require complex syntheses compared to linear analogs .
QSAR Optimization: Indeno[1,2-b]indoles benefit from robust QSAR models predicting CK2 inhibition, whereas quinolinones lack similar computational frameworks .
Q & A
Q. What are efficient synthetic routes for 12H-benzo[f]indeno[1,2-b]quinolin-12-one?
A Brønsted acidic ionic liquid, 1,1′-butylenebis(3-methyl-3H-imidazol-1-ium) hydrogen sulfate, enables a one-pot, three-component synthesis of 12H-benzo[f]indeno[1,2-b]quinolin-12-one derivatives under reflux conditions. This method achieves high yields (85–92%), short reaction times (2–3 hours), and recyclable catalysis (7 cycles without activity loss). Key steps involve condensation of aromatic aldehydes, cyclic 1,3-dicarbonyl compounds, and amines, validated via IR, NMR, and elemental analysis . Alternative routes include cross-linked poly(2-acrylamido-2-methyl propane sulfonic acid) (AMPS)-catalyzed condensations for related indenoquinoline scaffolds, emphasizing heterogeneous catalysis and mild conditions .
Q. How can the structural integrity of synthesized derivatives be verified?
X-ray crystallography remains the gold standard for confirming fused polycyclic structures. For intermediates, combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign aromatic proton environments and substituent effects (e.g., methoxy or halogen groups).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations.
- ESI-HRMS : Confirm molecular ion peaks and fragmentation patterns .
For example, spiro[indeno[1,2-b]quinoxaline] derivatives were structurally validated via X-ray data and spectral cross-correlation .
Q. What in vitro assays are suitable for preliminary biological evaluation?
For anticancer activity:
- CK2 kinase inhibition : Measure IC₅₀ values using ATP-competitive assays (e.g., radiometric or fluorescence-based methods). Indeno[1,2-b]indole analogs show IC₅₀ values as low as 25 nM .
- Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., prostate, breast).
- Antioxidant activity : Employ DPPH radical scavenging or FRAP assays, noting substituent effects (e.g., hydroxyl groups enhance activity) .
Advanced Research Questions
Q. How can computational methods guide the design of indenoquinoline derivatives with tailored optoelectronic properties?
Density functional theory (DFT) optimizes HOMO-LUMO gaps and predicts electron-transport capabilities. For example:
- NMR chemical shifts : Validate experimental data using B3LYP/6-31G(d) methods.
- Absorbance spectra : Simulate low-energy transitions (e.g., indeno[1,2-b]fluorene derivatives exhibit π→π* transitions at ~400 nm) .
- Charge transport : Calculate reorganization energies (<0.3 eV for organic semiconductors) .
Q. What strategies address contradictions in structure-activity relationships (SAR) for CK2 inhibitors?
While hydrophobic substituents (e.g., N-isopropyl) enhance CK2 inhibition in silico, crystallography reveals reversed binding modes where hydrophilic groups interact with the ATP pocket. Resolve discrepancies by:
- Molecular docking : Compare predicted vs. observed binding orientations (e.g., PyMOL/Glide).
- Mutagenesis studies : Identify key residues (e.g., Lys68, Asp175) critical for inhibitor binding .
- Dynamic simulations : Assess conformational flexibility (100-ns MD trajectories) .
Q. How can experimental design mitigate challenges in scaling up indenoquinoline synthesis?
Gram-scale synthesis of indeno[1,2-b]fluorene-6,12-diones demonstrates:
Q. What mechanistic insights explain the high conductivity of sulfur-functionalized indenoquinolines?
Thiol-anchored indeno[1,2-b]fluorenes exhibit conductivity 10× higher than linear polyaromatics due to:
- Extended conjugation : Enhanced π-orbital overlap across the fused core.
- Single-molecule junctions : Confirm conductance via scanning tunneling microscopy (STM).
- DFT transport calculations : Predict transmission spectra with localized frontier orbitals .
Methodological Considerations
- PICO Framework : Define Population (target enzyme/cell line), Intervention (derivative substitution), Comparison (reference inhibitors), Outcome (IC₅₀/morphology changes) .
- FINER Criteria : Ensure feasibility (e.g., catalyst availability), novelty (e.g., spirocyclic designs), and relevance (e.g., CK2’s role in oncology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
